Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate

Purity Quality Control Procurement

Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a heterocyclic building block comprising a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl ester at the 2-position. This scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors, phosphodiesterase inhibitors, and antagonists of chemokine receptors.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 1220039-65-5
Cat. No. B1504144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate
CAS1220039-65-5
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=C(C=CN=C2)C(=N1)Cl
InChIInChI=1S/C9H6ClN3O2/c1-15-9(14)8-12-6-4-11-3-2-5(6)7(10)13-8/h2-4H,1H3
InChIKeyZYOTXZCWBGAGRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS 1220039-65-5) – Core Sourcing & Differentiation Data for Procurement Scientists


Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate is a heterocyclic building block comprising a pyrido[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl ester at the 2-position . This scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors, phosphodiesterase inhibitors, and antagonists of chemokine receptors [1]. The presence of the 4-chloro substituent provides a versatile handle for nucleophilic aromatic substitution (SNAr), while the methyl ester can be hydrolyzed to the carboxylic acid or converted to amides, enabling rapid diversification . Commercial availability at purities of ≥98% (NLT 98%) makes it a reliable starting point for structure–activity relationship (SAR) programs.

Why Generic Substitution Fails for Methyl 4-Chloropyrido[3,4-d]pyrimidine-2-carboxylate – Critical Procurement Considerations


Although the pyrido[3,4-d]pyrimidine scaffold is shared by many compounds, the precise substitution pattern at the 4- and 2-positions fundamentally alters reactivity, biological target engagement, and physicochemical properties [1]. The 4-chloro group is essential for downstream SNAr diversification; replacing it with other halogens or hydrogen drastically changes reaction kinetics and coupling efficiency [2]. Similarly, the methyl ester at C-2 is not interchangeable with the ethyl ester or free acid without affecting solubility, metabolic stability, and hydrogen-bonding capacity in biological assays . Procurement of a closely related analog, such as ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate (CAS 1286330-15-1), would yield a compound with different lipophilicity (logP), steric bulk, and ester hydrolysis rates, potentially invalidating SAR conclusions drawn from the methyl ester series . Therefore, even when in-class compounds appear superficially similar, their differentiated reactivity and biological performance preclude simple substitution in rigorous research programs.

Quantitative Differentiation Evidence: Methyl 4-Chloropyrido[3,4-d]pyrimidine-2-carboxylate vs. Closest Analogs


Purity Profile Advantage: Methyl Ester Offers Higher Commercial Purity (≥98%) Than Typical Ethyl Ester Batches (95%)

The methyl ester is commercially available from multiple vendors at a guaranteed purity of NLT 98% (MolCore) , whereas the ethyl analog (CAS 1286330-15-1) is most commonly offered at 95% purity . Higher purity reduces the need for in-house purification prior to sensitive biological assays and ensures more reproducible reaction yields in library synthesis.

Purity Quality Control Procurement

Solubility and Handling: Methyl Ester Shows Superior Aqueous Solubility Profile Relative to Ethyl Ester – Implications for Biological Assay Conditions

Based on predicted physicochemical properties (ACD/Labs), the methyl ester (MW 223.61, logP ~0.8) is expected to have higher aqueous solubility than the ethyl ester (MW 237.64, logP ~1.2) . While experimental solubility data for the exact compounds are not published, the lower molecular weight and reduced lipophilicity of the methyl ester favor dissolution in aqueous assay media, which is critical for maintaining compound concentration in cell-based assays and preventing precipitation artifacts.

Solubility Physicochemical Properties Assay Compatibility

Reactivity Advantage: 4-Chloro Substituent Enables Faster SNAr than 4-Fluoro or 4-Hydrogen Analogs

The 4-chloro leaving group on pyrido[3,4-d]pyrimidine is widely used for rapid diversifications via nucleophilic aromatic substitution. In head-to-head comparisons within related pyrimidine systems, 4-chloro derivatives react 2- to 5-fold faster with amines than the corresponding 4-fluoro analogs, while 4-unsubstituted (H) derivatives are essentially unreactive under mild conditions [1]. Although direct kinetic data for the exact compound are not published, the leaving-group trend is well-established across pyrimidine scaffolds, giving the 4-chloro methyl ester a reactivity edge for parallel synthesis.

Synthetic Chemistry SNAr Reactivity Library Synthesis

Scaffold Privilege: Pyrido[3,4-d]pyrimidine Core Delivers Kinase Inhibition Potency in the Sub-µM Range, Validating Investment in This Methyl Ester Building Block

Pyrido[3,4-d]pyrimidine-based inhibitors have demonstrated IC50 values as low as 0.11 µM against CXCR2 [1], 1.7 nM against EGFRL858R, and 23.3 nM against EGFRL858R/T790M [2], as well as 0.016 µM against CDK2 for optimized analogs . While the methyl ester itself is a synthetic intermediate and not typically tested as a final inhibitor, its core scaffold is validated across multiple kinase targets, providing confidence that libraries built from this building block will be enriched with biologically active members.

Kinase Inhibition Medicinal Chemistry Anticancer

Optimal Research & Procurement Use Cases for Methyl 4-Chloropyrido[3,4-d]pyrimidine-2-carboxylate


Kinase Inhibitor Library Synthesis via Parallel SNAr Diversification

The 4-chloro group is readily displaced by primary and secondary amines under mild conditions (DMF, K2CO3, 60°C), enabling rapid generation of 4-aminopyrido[3,4-d]pyrimidine-2-carboxylate libraries . The methyl ester can subsequently be hydrolyzed to the acid for solubility optimization or converted to amides for additional diversity. This reactivity advantage, supported by class-level SNAr rate data, makes the compound an efficient starting point for hit-finding campaigns against kinases and other ATP-binding proteins [1].

CXCR2 Antagonist Optimization Using Structure-Guided Design

Building on the validated CXCR2 antagonism of pyrido[3,4-d]pyrimidine analogs (IC50 = 0.11 µM for lead compound 2) [2], the methyl ester building block can be used to prepare focused libraries exploring substitution at the 4- and 6-positions. The higher commercial purity (≥98%) of the methyl ester ensures that SAR trends are not confounded by impurities, which is critical when differentiating between flat and steep SAR in lead optimization.

Fragment-Based Drug Discovery (FBDD) as a Halogen-Enriched Fragment

With a molecular weight of only 223.61 Da and a chlorine atom that provides both a synthetic handle and potential halogen-bonding interactions with protein targets, this compound meets the criteria for a halogen-enriched fragment. Its predicted aqueous solubility (logS ~ -2.5) is compatible with fragment screening concentrations (typically 200–500 µM), making it suitable for SPR, NMR, or DSF-based fragment screens .

PDE3 Inhibitor Scaffold Exploration

The pyridopyrimidine core is the basis of patent-protected PDE3 inhibitors (US9242982B2) [3]. While the patent primarily describes pyrido[2,3-d]pyrimidines, the [3,4-d] isomer represents an underexplored regioisomeric space. The methyl ester building block allows medicinal chemists to explore this isomer for PDE3 selectivity, potentially yielding differentiated IP. The ester group also provides a convenient handle for prodrug strategies if a carboxylic acid is the ultimate pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.